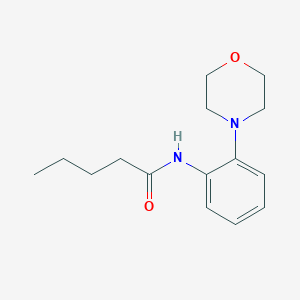

N-(2-morpholinophenyl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Morpholinophenyl)pentanamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a pentanamide chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinophenyl)pentanamide typically involves the reaction of 2-aminophenylmorpholine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-aminophenylmorpholine+pentanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines, which may further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Oxidation: N-oxide derivatives of this compound.

Reduction: Secondary amines and their derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Anticancer Properties

N-(2-morpholinophenyl)pentanamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of various kinases involved in cell proliferation. For instance, kinase inhibitors are crucial in treating several types of cancer, including breast and lung cancer . The compound's ability to inhibit specific kinases may lead to reduced tumor growth and improved patient outcomes.

Table 1: Summary of Anticancer Applications

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Kinase inhibition | |

| Lung Cancer | Targeting cell proliferation pathways | |

| Colorectal Cancer | Epigenetic regulation via KDM inhibition |

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds that modulate neurotransmitter systems and exhibit anti-inflammatory properties are being explored for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Its morpholine moiety suggests potential interactions with neurotransmitter receptors .

Targeting Kinases

The compound's primary mechanism appears to involve the inhibition of kinases that regulate cell cycle progression and apoptosis. This action is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark of malignancy .

Epigenetic Modulation

Research has highlighted the role of epigenetic changes in cancer progression. This compound may influence histone modification processes, thereby altering gene expression patterns associated with tumor growth and survival .

Clinical Trials

A notable case study involved the evaluation of a related compound in clinical trials aimed at assessing its efficacy against multiple myeloma. These studies demonstrated significant anti-proliferative effects, leading to further exploration of similar compounds, including this compound, in targeted therapies for hematological malignancies .

Laboratory Studies

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These findings underscore the potential for developing new therapeutic strategies based on this compound's structure .

作用機序

The mechanism of action of N-(2-morpholinophenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

類似化合物との比較

N-(2-Morpholinophenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide chain.

N-(2-Morpholinophenyl)butanamide: Similar structure but with a butanamide chain.

N-(2-Morpholinophenyl)hexanamide: Similar structure but with a hexanamide chain.

Uniqueness: N-(2-Morpholinophenyl)pentanamide is unique due to its specific chain length, which can influence its chemical reactivity and interaction with molecular targets. The presence of the morpholine ring also imparts distinct properties, such as increased solubility and the ability to form stable complexes with various biomolecules .

生物活性

N-(2-Morpholinophenyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Key Properties:

- Molecular Formula: C13H19N3O

- Molecular Weight: 235.31 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Research has indicated that this compound exhibits various biological activities, primarily through modulation of specific molecular targets:

- Protein Interaction: The compound has been shown to interact with proteins involved in cell signaling pathways, which may influence cancer cell proliferation and survival.

- Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes related to tumor growth, although the specific targets are still under investigation.

Pharmacological Effects

- Antitumor Activity:

- Anti-inflammatory Properties:

- Neuroprotective Effects:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on multiple myeloma cells revealed that this compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the downregulation of c-myc expression and induction of apoptosis markers such as cleaved caspase-3 .

Case Study: Neuroprotection

In another research trial involving mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

特性

IUPAC Name |

N-(2-morpholin-4-ylphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-3-8-15(18)16-13-6-4-5-7-14(13)17-9-11-19-12-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILIEBKTCCEPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。